

Spectral Data Analysis of 2-Amino-3-benzyloxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-benzyloxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound **2-Amino-3-benzyloxypyridine**, a molecule of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Amino-3-benzyloxypyridine** was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.67	dd	1H	Pyridine H-6
7.42 - 7.30	m	5H	Phenyl H
6.94	dd	1H	Pyridine H-4
6.58	t	1H	Pyridine H-5
5.04	s	2H	-OCH ₂ -
4.8 (broad s)	s	2H	-NH ₂

dd = doublet of doublets, m = multiplet, t = triplet, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded in CDCl₃.[\[1\]](#)

Chemical Shift (ppm)	Assignment
150.1	Pyridine C-2
145.8	Pyridine C-3
137.2	Phenyl C (quaternary)
136.9	Pyridine C-6
128.6	Phenyl CH
128.1	Phenyl CH
127.4	Phenyl CH
122.1	Pyridine C-4
111.8	Pyridine C-5
71.0	-OCH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-Amino-3-benzyloxypyridine** was obtained from a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (amine)
3060 - 3030	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1620	Strong	N-H bending (amine)
1590, 1495, 1455	Medium to Strong	C=C stretching (aromatic rings)
1240	Strong	C-O stretching (aryl ether)
1100	Medium	C-N stretching (amine)
740, 695	Strong	C-H bending (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z	Relative Intensity (%)	Assignment
200	50.2	[M] ⁺ (Molecular Ion)
109	4.9	[M - C ₇ H ₇] ⁺
91	100.0	[C ₇ H ₇] ⁺ (Tropylium ion)
65	5.6	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectral analyses described above. Specific parameters for the acquisition of the presented data for **2-Amino-3-benzyloxypyridine** may vary.

NMR Spectroscopy

Sample Preparation: A solution of **2-Amino-3-benzyloxypyridine** is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ^1H NMR).
- Nuclei: ^1H and ^{13}C .
- Solvent: CDCl_3 .
- Standard: Tetramethylsilane (TMS).
- Temperature: Ambient probe temperature.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
 - Number of scans: 512-2048 or more, depending on the sample concentration.

- Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **2-Amino-3-benzyloxypyridine** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid sample like **2-Amino-3-benzyloxypyridine**, direct insertion or injection of a solution into a GC is common. Electron Ionization (EI) is a typical ionization method for such compounds.

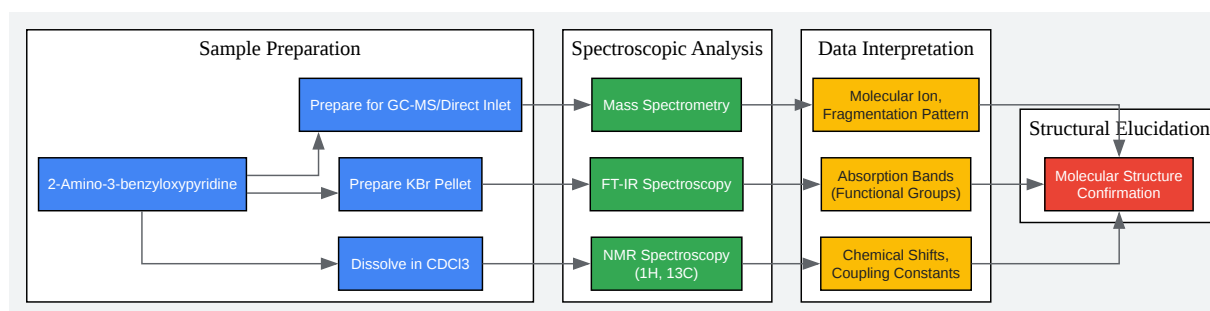
Instrumentation and Parameters:

- Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Ionization Method: Electron Ionization (EI).

- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Scan Speed: Typically 1-2 scans per second.
- Inlet System (if GC-MS):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
 - Carrier Gas: Helium at a constant flow rate.

Visualizations

The following diagrams illustrate the relationships and workflows discussed in this guide.



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Caption: Workflow for the spectral analysis of **2-Amino-3-benzoyloxy pyridine**.

Caption: Correlation of the molecular structure with key spectral data.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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